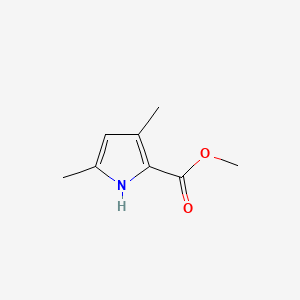

methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the official name being methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. The Chemical Abstracts Service has assigned registry number 74999-36-3 to this compound, providing a unique identifier for literature and database searches. Alternative nomenclature systems have generated several synonymous names, including 2,4-dimethyl-1H-pyrrole-5-carboxylic acid methyl ester, which reflects the alternative numbering convention sometimes employed in pyrrole chemistry. The compound is also catalogued under various commercial designations, with product codes such as MFCD03211380 being utilized by chemical suppliers for inventory management purposes.

The systematic name construction begins with the identification of the pyrrole ring as the parent heterocycle, followed by the specification of the methyl substituents at positions 3 and 5. The carboxylate ester functionality at position 2 is denoted by the "carboxylate" suffix, with the "methyl" prefix indicating the alcohol component of the ester linkage. This nomenclature system ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community. Database searches utilizing the Chemical Abstracts Service registry number yield comprehensive information regarding synthetic procedures, physical properties, and applications of this pyrrole derivative.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₈H₁₁NO₂, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. This elemental composition corresponds to a molecular weight of 153.18 grams per mole, which has been confirmed through mass spectrometric analysis and is consistent with theoretical calculations based on atomic masses. The degree of unsaturation for this compound equals four, accounting for the aromatic pyrrole ring and the carbonyl group of the ester functionality.

The elemental analysis reveals that carbon constitutes the largest percentage by mass at 62.74%, followed by oxygen at 20.87%, reflecting the significant contribution of the ester functional group to the overall molecular composition. The nitrogen content of 9.15% is characteristic of pyrrole-containing compounds, while the hydrogen content of 7.24% accounts for both the methyl substituents and the aromatic hydrogen atom on the pyrrole ring. These compositional data are essential for analytical verification of compound purity and serve as reference values for spectroscopic characterization methods.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound have provided detailed insights into its solid-state structure and molecular geometry. X-ray diffraction studies have revealed that the compound crystallizes in a triclinic crystal system with space group P1, exhibiting unit cell parameters that accommodate two independent molecules per asymmetric unit. The crystal structure analysis demonstrates that the pyrrole ring maintains planarity with minimal deviation from the ideal aromatic geometry, indicating effective π-electron delocalization throughout the heterocyclic system.

The three-dimensional conformational analysis reveals that the methoxycarbonyl group adopts an orientation that minimizes steric interactions with the adjacent methyl substituents. The dihedral angle between the pyrrole ring plane and the plane defined by the ester carbonyl group and its associated atoms measures approximately 3.87 degrees, suggesting a nearly coplanar arrangement that facilitates conjugative interactions between the aromatic system and the carbonyl functionality. This geometric relationship has significant implications for the electronic properties of the molecule and its reactivity patterns.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Crystal System | Triclinic | - |

| Space Group | P1 | - |

| Unit Cell Volume | 932.52 | Ų |

| Density | 1.191 | Mg/m³ |

| Formula Units per Cell | 4 | - |

| Temperature | 293 | K |

Intermolecular interactions within the crystal lattice are dominated by hydrogen bonding between the pyrrole nitrogen-hydrogen groups and the carbonyl oxygen atoms of neighboring molecules. These hydrogen bonds organize the molecules into dimeric structures with characteristic ring motifs, creating a three-dimensional network that contributes to the stability of the crystalline phase. The dimeric units are separated by approximately 5 Ångströms, indicating efficient packing arrangements that maximize attractive interactions while minimizing steric repulsion.

Tautomeric Behavior and Ring Substituent Effects

The tautomeric behavior of this compound is influenced by the electron-donating properties of the methyl substituents and the electron-withdrawing nature of the ester group. Unlike simple pyrroles, this compound exhibits limited tautomeric equilibria due to the stabilizing effects of the substituent pattern. The methyl groups at positions 3 and 5 provide electron density to the pyrrole ring through hyperconjugation and inductive effects, while the ester functionality at position 2 withdraws electron density through resonance and inductive mechanisms.

The ring substituent effects manifest in several observable ways, including alterations in the nuclear magnetic resonance chemical shifts and modifications to the infrared absorption frequencies. The electron-donating methyl groups cause upfield shifts in the carbon-13 nuclear magnetic resonance spectrum for the substituted carbon atoms, while the ester carbonyl carbon appears significantly downfield due to the deshielding effect of the electronegative oxygen atoms. The infrared spectrum displays a characteristic carbonyl stretching frequency that is influenced by the electronic environment created by the pyrrole ring and methyl substituents.

Computational studies utilizing density functional theory methods have provided additional insights into the electronic structure and substituent effects. These calculations reveal that the highest occupied molecular orbital is primarily localized on the pyrrole ring with significant contributions from the nitrogen lone pair, while the lowest unoccupied molecular orbital shows substantial character from the ester carbonyl group. The energy gap between these frontier orbitals is modulated by the substituent pattern, with the methyl groups raising the energy of the highest occupied molecular orbital and the ester group lowering the energy of the lowest unoccupied molecular orbital.

Properties

IUPAC Name |

methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-6(2)9-7(5)8(10)11-3/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDPBEVKFHCFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225955 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74999-36-3 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074999363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-1H-pyrrole-5-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Pyrrole Ring Construction Approaches

Common pyrrole synthesis methods applicable to substituted pyrrole esters include:

- Knorr Synthesis: Condensation of α-amino ketones with β-keto esters.

- Hantzsch Pyrrole Synthesis: Cyclization involving β-keto esters, aldehydes, and ammonia or amines.

- Multicomponent Reactions: One-pot reactions combining aldehydes, amines, and β-keto esters under mild conditions to form substituted pyrroles.

Detailed Research Findings and Data

Reaction Parameters and Yields

Mechanistic Insights

- The Hantzsch-type synthesis proceeds via initial formation of an imine from ammonia and aldehyde, followed by nucleophilic attack by the β-keto ester and subsequent cyclization to the pyrrole ring.

- Bromination of aldehydes facilitates electrophilic substitution and ring closure with β-keto esters and ammonia, enhancing regioselectivity.

- Direct alkylation exploits the nucleophilicity of the pyrrole ring under basic conditions, allowing selective substitution.

Advantages and Limitations

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products

Oxidation: Pyrrole-2,4-dicarboxylic acid derivatives.

Reduction: Pyrrole-2,4-dimethyl-5-carbinol.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as:

- Reactions : Substitution, oxidation, reduction

- Products : Derivatives that can be further functionalized for specific applications in pharmaceuticals and materials science.

Medicinal Chemistry

The compound has shown promising results in drug development , particularly in:

- Anti-Cancer Activity : Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, studies indicate that certain derivatives inhibit cell proliferation with IC50 values ranging from 29 to 59 µM.

- Antimicrobial Properties : Preliminary research suggests potential antimicrobial activity, with ongoing studies aimed at elucidating the mechanisms of action against microbial targets .

Research has indicated that this compound can induce biological effects through several mechanisms:

- Cell Cycle Arrest : Certain derivatives can cause cell cycle arrest leading to apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein levels.

- Kinase Inhibition : Some derivatives exhibit inhibition of tyrosine kinases involved in cancer progression, making them candidates for targeted therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound derivatives:

Cytotoxicity Studies

A study on pyrrolo[2,3-d]pyrimidine derivatives revealed significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .

In Vitro Assays

In vitro assays have demonstrated that certain derivatives effectively inhibit key kinase enzymes involved in cancer progression, suggesting a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The pyrrole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of Pyrrole-2-Carboxylate Derivatives

- Position 4 Functionalization: Hydrazonomethyl derivatives (e.g., ) exhibit extended conjugation and hydrogen-bonding capacity, influencing dimerization and reactivity.

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Electronic Properties

- Melting Points : Bulky substituents (e.g., trimethoxybenzyl in compound 47) reduce melting points compared to unsubstituted analogs due to disrupted crystal packing .

- Electronic Properties : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit narrower HOMO-LUMO gaps (~3.5–3.8 eV), enhancing reactivity in charge-transfer applications .

Biological Activity

Methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

This compound features a pyrrole ring substituted with two methyl groups at the 3 and 5 positions and a carboxylate group at the 2 position, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Hublikar et al. evaluated various pyrrole derivatives, including this compound, for their in vitro antimicrobial activities against bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

The results demonstrate that this compound shows moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study focused on the synthesis of pyrrole derivatives revealed that certain modifications to the pyrrole structure enhance cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A series of experiments were conducted using various concentrations of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The findings are summarized below:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Concentration (μM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 65 | 75 |

| 100 | 40 | 55 |

At higher concentrations (100 μM), significant reductions in cell viability were observed in both cell lines, indicating that this compound possesses promising anticancer properties that warrant further investigation .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interfere with cellular processes such as DNA synthesis or protein function in microbial cells and cancer cells. The presence of the carboxylate group is believed to play a critical role in these interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via acylation or esterification of pyrrole derivatives. For example, analogous compounds like ethyl 3-methyl-1H-pyrrole-2-carboxylate were prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted benzoyl chlorides (e.g., 23–30% yields) under reflux in anhydrous dichloromethane with catalytic DMAP . Optimization involves controlling stoichiometry, reaction time, and purification via column chromatography. Factorial design (varying temperature, solvent, and catalyst) can systematically identify optimal conditions .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze peak splitting patterns (e.g., δ 2.22 ppm for methyl groups in ethyl 3-methyl derivatives) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESIMS m/z 402.2 for related compounds) .

- HPLC/GC : Quantify purity by comparing retention times against standards .

- X-ray crystallography : Resolve crystal structures to validate molecular geometry (e.g., single-crystal studies with R factor ≤ 0.054) .

Q. What are the common impurities in pyrrole carboxylate synthesis, and how are they addressed?

- Methodological Answer : By-products include unreacted starting materials, diastereomers, or oxidized derivatives. Techniques to mitigate these:

- Chromatography : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) .

- Recrystallization : Use polar solvents like ethanol to isolate pure crystals .

- Spectroscopic monitoring : Track reaction progress via TLC or in-situ FTIR to halt reactions at optimal conversion .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for specific applications?

- Methodological Answer :

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, reducing trial-and-error experimentation .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Machine learning : Train models on existing reaction databases to predict regioselectivity or stability of substituents .

Q. What strategies resolve contradictions in spectral data for pyrrole carboxylates (e.g., unexpected coupling patterns in NMR)?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak broadening .

- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of protons .

- Isotopic labeling : Introduce deuterium or carbon-13 to trace specific nuclei in complex spectra .

Q. How are reaction mechanisms elucidated for pyrrole carboxylate functionalization (e.g., electrophilic substitution)?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .

- Trapping intermediates : Use low-temperature NMR or mass spectrometry to detect transient species .

- Theoretical calculations : Simulate transition states to validate proposed mechanisms (e.g., Mulliken charges predicting electrophilic attack sites) .

Q. What protocols ensure safe handling of this compound given limited toxicological data?

- Methodological Answer :

- Precautionary measures : Use fume hoods, nitrile gloves, and PPE during synthesis .

- Waste disposal : Neutralize acidic/basic by-products before incineration by licensed facilities .

- Ecotoxicity screening : Perform acute toxicity assays (e.g., Daphnia magna tests) to assess environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.